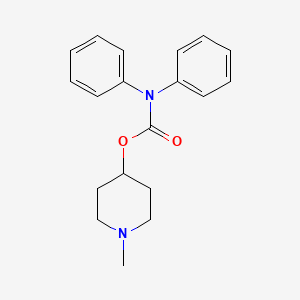

mAChR antagonist 1

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

101491-79-6 |

|---|---|

Molekularformel |

C19H22N2O2 |

Molekulargewicht |

310.4 g/mol |

IUPAC-Name |

(1-methylpiperidin-4-yl) N,N-diphenylcarbamate |

InChI |

InChI=1S/C19H22N2O2/c1-20-14-12-18(13-15-20)23-19(22)21(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18H,12-15H2,1H3 |

InChI-Schlüssel |

RQDLDNLBJUDOFV-UHFFFAOYSA-N |

Kanonische SMILES |

CN1CCC(CC1)OC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unlocking Precision: A Technical Guide to Identifying Selective M1 Muscarinic Receptor Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the strategies and methodologies for identifying and characterizing selective M1 muscarinic acetylcholine (B1216132) receptor (mAChR) inhibitors. The M1 receptor, a key player in cognitive function, has emerged as a promising therapeutic target for neurological disorders such as Alzheimer's disease and schizophrenia.[1][2] This guide details the relevant signaling pathways, experimental protocols for inhibitor identification, and a comparative analysis of known selective M1 inhibitors.

The M1 Muscarinic Receptor and Its Signaling Cascades

The M1 muscarinic receptor is a G protein-coupled receptor (GPCR) predominantly coupled to the Gq/11 family of G proteins.[3] Upon activation by acetylcholine, the M1 receptor initiates a signaling cascade that is central to its physiological functions.

The Canonical Gq/11 Signaling Pathway

The primary signaling pathway activated by the M1 receptor involves the following steps:

-

Agonist Binding: Acetylcholine or a synthetic agonist binds to the orthosteric site of the M1 receptor.

-

Gq/11 Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated Gq/11 protein.

-

Phospholipase C (PLC) Stimulation: The activated alpha subunit of Gq/11 stimulates the enzyme phospholipase C.

-

Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[4]

-

Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate protein kinase C, which then phosphorylates various downstream targets, leading to a cellular response.

This calcium mobilization serves as a robust and measurable endpoint for high-throughput screening assays designed to identify M1 receptor modulators.[5]

Canonical M1 receptor signaling pathway.

Experimental Workflow for Identifying Selective M1 Inhibitors

The identification of selective M1 inhibitors typically follows a structured workflow, beginning with high-throughput screening and progressing to detailed characterization of lead compounds.

General workflow for M1 inhibitor discovery.

Quantitative Data of Selective M1 Muscarinic Receptor Inhibitors

The following tables summarize the quantitative data for representative selective M1 muscarinic receptor antagonists and positive allosteric modulators (PAMs).

Selective M1 Muscarinic Receptor Antagonists

| Compound | M1 Ki (nM) | M1 IC50 (nM) | Selectivity vs. M2 | Selectivity vs. M3 | Selectivity vs. M4 | Selectivity vs. M5 | Reference(s) |

| VU0255035 | 14.87 | 130 - 132.6 | >75-fold | >75-fold | >75-fold | >75-fold | [6][7][8] |

| Pirenzepine | 15.0 - 23.5 | 19.0 | ~20-50-fold | ~20-50-fold | ~20-50-fold | ~20-50-fold | [3][9] |

| Compound 18i | - | 441 | 7.9-fold | 7-fold | >340-fold | 2.4-fold | [7] |

| MT-7 (toxin) | - | - | >1,000-fold | >1,000-fold | >1,000-fold | >1,000-fold | [3] |

Selective M1 Muscarinic Receptor Positive Allosteric Modulators (PAMs)

| Compound | M1 EC50 (nM) | Max % ACh Response | M1 Agonist EC50 (µM) | Reference(s) |

| VU0486846 | 310 | 85% | 4.0 | [1] |

| VU0467319 (VU319) | 492 | 71.3% | >30 | [10] |

| MK-7622 | - | - | - | [11] |

| PF-06764427 | - | - | - | [11] |

| BQCA | - | - | - | [2] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used in the identification and characterization of selective M1 muscarinic receptor inhibitors.

Cell Culture and Transfection

Objective: To prepare cells expressing the M1 muscarinic receptor for subsequent assays.

Materials:

-

Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells.

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Plasmid DNA encoding the human M1 muscarinic receptor.

-

Transfection reagent (e.g., Lipofectamine).

-

Phosphate-Buffered Saline (PBS).

-

Trypsin-EDTA.

Procedure:

-

Culture cells in T-75 flasks in a humidified incubator at 37°C with 5% CO2.

-

When cells reach 80-90% confluency, aspirate the medium and wash with PBS.

-

Add trypsin-EDTA and incubate until cells detach.

-

Neutralize trypsin with complete medium and centrifuge the cell suspension.

-

Resuspend the cell pellet and seed into appropriate plates (e.g., 96-well plates for functional assays).

-

For transient transfection, mix the M1 receptor plasmid DNA with the transfection reagent in serum-free medium according to the manufacturer's instructions.

-

Add the DNA-transfection reagent complex to the cells and incubate for 24-48 hours before performing the assay.[12][13][14]

-

For stable cell lines, introduce a selection marker (e.g., G418 resistance) and select for cells that have integrated the M1 receptor gene.[15]

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the M1 receptor.

Materials:

-

Cell membranes prepared from cells expressing the M1 receptor.

-

Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of a non-labeled antagonist like atropine).

-

Test compounds at various concentrations.

-

Glass fiber filters.

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.

-

Competition Binding: In a 96-well plate, add cell membranes, the radioligand at a fixed concentration (typically near its Kd), and varying concentrations of the test compound.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

Calcium Flux Assay

Objective: To measure the functional activity of test compounds on M1 receptor-mediated calcium mobilization.

Materials:

-

Cells expressing the M1 receptor, plated in a 96-well, black-walled, clear-bottom plate.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Probenecid (an anion-exchange transport inhibitor to prevent dye leakage).

-

M1 receptor agonist (e.g., acetylcholine, carbachol).

-

Test compounds at various concentrations.

-

A fluorescence plate reader with an injection system.

Procedure:

-

Cell Plating: Seed M1-expressing cells into a 96-well plate and allow them to adhere overnight.

-

Dye Loading: Aspirate the culture medium and add the fluorescent calcium indicator dye dissolved in assay buffer (with probenecid). Incubate in the dark at 37°C for 45-60 minutes.

-

Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Compound Addition: For antagonist screening, add the test compounds to the wells and incubate for a predetermined time.

-

Fluorescence Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence.

-

Agonist Injection: Inject an EC80 concentration of the M1 agonist into the wells and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. For antagonists, calculate the percent inhibition of the agonist response at each concentration and determine the IC50 value. For agonists or PAMs, determine the EC50 value from the concentration-response curve.

Conclusion

The identification of selective M1 muscarinic receptor inhibitors is a critical step in the development of novel therapeutics for cognitive disorders. This guide has provided a comprehensive framework for this process, from understanding the underlying signaling pathways to the practical application of key experimental techniques. By employing a systematic approach that combines high-throughput screening with detailed in vitro and in vivo characterization, researchers can effectively identify and optimize potent and selective M1 inhibitors with the potential for clinical success. The continued development of novel chemical entities and a deeper understanding of the nuances of M1 receptor pharmacology will undoubtedly pave the way for new and improved treatments for patients suffering from debilitating neurological conditions.

References

- 1. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multi-omics analysis reveals diagnostic and therapeutic biomarkers for aging phenotypes in ulcerative colitis | PLOS One [journals.plos.org]

- 5. Homologous Recombination Is Associated with Enhanced Anti-Tumor Innate Immunity and Favorable Prognosis in Head and Neck Cancer [mdpi.com]

- 6. A Novel Selective Muscarinic Acetylcholine Receptor Subtype 1 Antagonist Reduces Seizures without Impairing Hippocampus-Dependent Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and development of a potent and highly selective small molecule muscarinic acetylcholine receptor subtype I (mAChR 1 or M1) antagonist in vitro and in vivo probe - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rndsystems.com [rndsystems.com]

- 9. Muscarinic acetylcholine receptor M1 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. Cell culture, transfection and imaging [protocols.io]

- 13. Cell culture, transfection, and imaging [protocols.io]

- 14. bio-rad.com [bio-rad.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Mechanism of Action of M1 Selective Antagonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of selective antagonists for the M1 muscarinic acetylcholine (B1216132) receptor (M1R). M1Rs are a key target in the central nervous system for therapeutic intervention in various neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia. This document details their signaling pathways, the quantitative pharmacology of selective antagonists, and the experimental methodologies used for their characterization.

Core Mechanism of M1 Receptor Signaling

The M1 muscarinic receptor is a G-protein coupled receptor (GPCR) that plays a significant role in mediating the effects of acetylcholine in the central and peripheral nervous systems. M1Rs are predominantly coupled to the Gq/11 family of G-proteins, initiating a canonical signaling cascade that leads to neuronal excitation. However, evidence also supports coupling to other G-proteins, highlighting the complexity of M1 receptor function.

Canonical Gq/11 Signaling Pathway

Upon agonist binding, the M1 receptor undergoes a conformational change, leading to the activation of the heterotrimeric Gq/11 protein. The activated Gαq subunit dissociates from the Gβγ dimer and stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ and the activation of protein kinase C (PKC) by DAG lead to a variety of downstream cellular responses, including the modulation of ion channels and gene expression. M1 selective antagonists competitively block the binding of acetylcholine to the orthosteric site on the M1 receptor, thus preventing the initiation of this signaling cascade.

The M1 Muscarinic Acetylcholine Receptor: An In-depth Technical Guide to its Role in CNS Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the M1 muscarinic acetylcholine (B1216132) receptor's pivotal role in central nervous system (CNS) signaling. The M1 receptor, a G-protein coupled receptor (GPCR), is a key modulator of neuronal excitability and synaptic plasticity, making it a critical target for therapeutic intervention in a range of neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia. This document details the canonical and non-canonical signaling cascades initiated by M1 receptor activation, presents quantitative data on ligand interactions, outlines detailed experimental protocols for its study, and provides visual representations of these complex cellular processes.

Core Signaling Pathways of the M1 Receptor

The M1 receptor is predominantly coupled to the Gq/11 family of G proteins, initiating a canonical signaling cascade that leads to neuronal excitation. However, evidence also supports its coupling to other G proteins and the involvement of β-arrestin-mediated signaling, highlighting the complexity of M1 receptor function.

The Canonical Gq/11-Mediated Pathway

Upon binding of acetylcholine (ACh) or other agonists, the M1 receptor undergoes a conformational change that activates the heterotrimeric Gq/11 protein. This activation leads to the dissociation of the Gαq/11 subunit, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2]

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[3] The subsequent rise in intracellular calcium concentration, along with DAG, activates protein kinase C (PKC), which phosphorylates a multitude of downstream protein targets, leading to diverse cellular responses.[3]

References

- 1. High-affinity [3H]pirenzepine binding to putative M1 muscarinic sites in the neuroblastoma x glioma hybrid cell line (NG 108-15) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Xanomeline: a novel muscarinic receptor agonist with functional selectivity for M1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

M1 Muscarinic Receptor Antagonists in Alzheimer's Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of M1 muscarinic acetylcholine (B1216132) receptor (M1-mAChR) antagonists in the context of Alzheimer's disease (AD) research. While M1 receptor agonists and positive allosteric modulators (PAMs) are the primary focus for therapeutic development, selective antagonists are invaluable tools for elucidating the physiological functions of the M1 receptor and for establishing preclinical models of cognitive impairment that mimic certain aspects of AD. This document details the core mechanism of action, summarizes key quantitative data for prominent antagonists, outlines relevant experimental protocols, and provides visualizations of critical pathways and workflows.

The M1 Muscarinic Receptor in Alzheimer's Disease

The M1 muscarinic receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in the hippocampus and cerebral cortex, regions critically involved in learning and memory.[1] Its signaling is integral to cognitive function. In the context of Alzheimer's disease, the M1 receptor is implicated in the processing of amyloid precursor protein (APP) and the phosphorylation of tau protein, the two central pathological hallmarks of AD.

Activation of the M1 receptor is known to favor the non-amyloidogenic processing of APP, leading to the production of the neuroprotective sAPPα fragment and a reduction in the generation of amyloid-beta (Aβ) peptides.[1] Conversely, pharmacological inhibition or genetic knockout of the M1 receptor has been shown to increase the amyloidogenic processing of APP.[1][2][3] Furthermore, M1 receptor activation can lead to a decrease in tau phosphorylation.[1] Given this, the cholinergic deficit observed in AD brains suggests that reduced M1 receptor signaling could contribute to the progression of the disease's pathology.

While therapeutic strategies largely focus on M1 receptor activation, M1-selective antagonists serve a crucial role in research. They are instrumental in creating animal models of cholinergic-deficit-induced cognitive impairment, most notably the scopolamine-induced amnesia model, which is widely used to screen for potential pro-cognitive drugs.[4][5][6] Selective M1 antagonists, such as pirenzepine (B46924) and telenzepine (B1681252), are used to dissect the specific contributions of the M1 receptor to memory formation and to validate it as a therapeutic target.[5]

M1 Receptor Signaling Pathway

M1 receptors are coupled to the Gq/11 family of G proteins. Upon binding of an agonist, the receptor undergoes a conformational change, activating the G protein. This initiates a signaling cascade beginning with the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytosol. The increase in intracellular calcium and the presence of DAG activate Protein Kinase C (PKC), which in turn phosphorylates various downstream targets, modulating neuronal excitability and synaptic plasticity. M1 receptor antagonists competitively bind to the receptor, preventing the initiation of this cascade.

Figure 1: M1 Muscarinic Receptor Signaling Pathway.

Quantitative Data for M1 Receptor Antagonists

The following table summarizes the binding affinities (Ki) and functional potencies (IC50/pA2) of several well-characterized M1 receptor antagonists. This data is critical for selecting appropriate tool compounds for in vitro and in vivo studies.

| Compound | Receptor Subtype | Binding Affinity (Ki) [nM] | Functional Potency | Reference(s) |

| Pirenzepine | M1 | 18.6 | pA2 = 7.79 | [7][8] |

| M2 | 588 | [7] | ||

| Telenzepine | M1 | 0.94 | pA2 = 9.12 | [7][9][10] |

| M2 | 17.8 | [7][9] | ||

| Dicyclomine | M1 | 5.1 - 15 | pA2 = 9.13 | [11][12][13] |

| M2 | 54.6 - 140 | pA2 = 7.61 | [11][12][13] | |

| M3 | 88 | [12] | ||

| M4 | 88 | [12] | ||

| M5 | 110 | [12] | ||

| VU0255035 | M1 | 14.87 | IC50 = 2.4 µM (PI Hydrolysis) | [14] |

| M2-M5 | >75-fold selectivity over M1 |

Experimental Protocols

Radioligand Binding Assay for M1 Receptor Antagonists

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of a test compound for the M1 receptor.

Objective: To quantify the affinity of an unlabeled antagonist for the M1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human M1 muscarinic receptor.

-

Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-pirenzepine.

-

Test Compound: M1 receptor antagonist of interest.

-

Non-specific Binding Control: Atropine (1-10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Equipment: 96-well plates, glass fiber filters, cell harvester, liquid scintillation counter.

Procedure:

-

Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding (NSB), and each concentration of the test compound.

-

Reagent Addition:

-

Total Binding: Add radioligand and assay buffer.

-

NSB: Add radioligand and a high concentration of atropine.

-

Competition: Add radioligand and serial dilutions of the test compound.

-

-

Initiate Reaction: Add the cell membrane preparation to all wells to start the binding reaction.

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to allow the reaction to reach equilibrium.

-

Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the average NSB CPM from the total binding CPM.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[11]

-

Figure 2: Experimental Workflow for a Radioligand Binding Assay.

M1 Receptor Functional Antagonist Assay (Calcium Flux)

This protocol outlines a cell-based functional assay to measure the ability of an antagonist to inhibit agonist-induced calcium mobilization.

Objective: To determine the potency of an antagonist in blocking the M1 receptor-mediated intracellular calcium release.

Materials:

-

Cell Line: CHO-K1 or HEK293 cells stably expressing the human M1 receptor.

-

Agonist: Carbachol or acetylcholine.

-

Test Compound: M1 receptor antagonist of interest.

-

Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Equipment: Fluorescence plate reader with kinetic reading capability (e.g., FLIPR).

Procedure:

-

Cell Plating: Seed the M1-expressing cells into black-walled, clear-bottom 96- or 384-well plates and culture overnight.

-

Dye Loading: Remove the culture medium and incubate the cells with a calcium indicator dye (e.g., Fluo-4 AM) in assay buffer at 37°C for approximately 1 hour.

-

Compound Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with various concentrations of the test antagonist or vehicle for a defined period (e.g., 15-30 minutes) at room temperature.

-

Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence, then add a pre-determined concentration of the agonist (typically the EC80) to all wells and immediately begin recording the change in fluorescence over time.

-

Data Analysis:

-

The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.

-

Determine the inhibitory effect of the antagonist at each concentration by comparing the peak fluorescence response to the response in the absence of the antagonist.

-

Plot the percentage of inhibition against the log concentration of the antagonist to generate a dose-response curve.

-

Calculate the IC50 value, which is the concentration of the antagonist that causes a 50% reduction in the agonist-induced response.

-

In Vivo Scopolamine-Induced Cognitive Impairment Model

This protocol describes a common method for inducing a transient cognitive deficit in rodents to screen for potential cognition-enhancing compounds.

Objective: To create a pharmacological model of cholinergic dysfunction and memory impairment.

Materials:

-

Animals: Adult mice or rats.

-

Amnesic Agent: Scopolamine (B1681570) hydrobromide (typically 1-2 mg/kg).

-

Test Compound: The compound being evaluated for pro-cognitive effects.

-

Vehicle: Saline or other appropriate solvent.

-

Behavioral Apparatus: Morris water maze, Y-maze, or passive avoidance chamber.

Procedure:

-

Acclimation: Acclimate the animals to the housing facility and handling for at least one week before the experiment.

-

Drug Administration:

-

Administer the test compound or vehicle at a pre-determined time before the behavioral task (e.g., 60 minutes prior, depending on the route of administration and pharmacokinetics).

-

Administer scopolamine or vehicle (typically intraperitoneally, i.p.) at a set time after the test compound and before the behavioral task (e.g., 30 minutes prior to testing).[15][16]

-

-

Behavioral Testing: Conduct the chosen memory task. For example:

-

Morris Water Maze: Assess spatial learning and memory by measuring the time it takes for the animal to find a hidden platform in a pool of water.[17]

-

Y-Maze: Evaluate spatial working memory by assessing the animal's tendency to alternate entries into the three arms of the maze.

-

Passive Avoidance: Measure fear-associated memory by observing the latency of an animal to enter a dark compartment where it previously received a mild foot shock.[17]

-

-

Data Analysis: Compare the performance of the scopolamine-treated group with the vehicle-treated control group to confirm memory impairment. Compare the performance of the group treated with the test compound plus scopolamine to the scopolamine-only group to determine if the test compound can reverse the deficit.

Logical Framework for M1 Antagonist Use in AD Research

The use of M1 antagonists in AD research is based on a "loss-of-function" experimental paradigm. The central hypothesis is that blocking the M1 receptor will mimic the cholinergic deficit seen in AD, leading to pro-amyloidogenic and pro-tau phosphorylation effects, thereby providing a platform to test therapeutic interventions.

Figure 3: Logical Framework for M1 Antagonist Use in AD Research.

Conclusion

M1 muscarinic receptor antagonists are indispensable pharmacological tools in the field of Alzheimer's disease research. While not pursued for direct therapeutic intervention in AD, their ability to selectively block M1 receptor signaling allows for the detailed investigation of this receptor's role in cognition and AD-related pathology. Through the use of well-defined experimental models, such as scopolamine-induced amnesia, and precise in vitro assays, M1 antagonists facilitate the validation of the M1 receptor as a therapeutic target and are essential for the preclinical evaluation of novel pro-cognitive and disease-modifying agents. This guide provides a foundational framework for the application of M1 antagonists in advancing our understanding and treatment of Alzheimer's disease.

References

- 1. portlandpress.com [portlandpress.com]

- 2. Deletion of M1 Muscarinic Acetylcholine Receptors Increases Amyloid Pathology In Vitro and In Vivo | Journal of Neuroscience [jneurosci.org]

- 3. Deletion of M1 muscarinic acetylcholine receptors increases amyloid pathology in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Why an M1 Antagonist Could Be a More Selective Model for Memory Impairment than Scopolamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological models in Alzheimer's disease research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interaction of telenzepine with muscarinic receptors in mammalian sympathetic ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Affinities of pirenzepine for muscarinic cholinergic receptors in membranes isolated from bovine tracheal mucosa and smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Telenzepine enantiomers block muscarinic M1-receptors with opposite kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. VU0255035, muscarinic M1 antagonist (CAS 1135243-19-4) | Abcam [abcam.com]

- 15. Frontiers | Ameliorative effect of vanillin on scopolamine-induced dementia-like cognitive impairment in a mouse model [frontiersin.org]

- 16. mdpi.com [mdpi.com]

- 17. spandidos-publications.com [spandidos-publications.com]

The Role of M1 Muscarinic Antagonists in Preclinical Models of Schizophrenia: A Technical Guide to Inducing and Investigating Schizophrenia-Relevant Deficits

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This technical guide provides an in-depth overview of the use of M1 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonists in preclinical research for schizophrenia. Contrary to being therapeutic agents for this condition, M1 antagonists are critical pharmacological tools used to induce schizophrenia-relevant cognitive and psychosis-like deficits in animal models. This guide details the experimental protocols for these models, presents quantitative data on the effects of M1 antagonists, and illustrates the underlying signaling pathways and experimental workflows.

Introduction: The Cholinergic Hypothesis and the Paradoxical Role of M1 Antagonists

The cholinergic system, particularly the M1 muscarinic acetylcholine receptor, is deeply implicated in the pathophysiology of schizophrenia. Post-mortem studies have revealed reduced M1 receptor density in the prefrontal cortex, hippocampus, and striatum of individuals with schizophrenia[1]. Furthermore, clinical observations have shown that anticholinergic drugs can exacerbate cognitive deficits and psychosis in patients[2][3]. This has led to the hypothesis that a deficit in M1 receptor signaling contributes to the symptoms of schizophrenia.

Consequently, the primary therapeutic strategy targeting this system is the activation of M1 receptors through agonists or positive allosteric modulators (PAMs)[1][2][4]. These compounds have shown promise in preclinical models by ameliorating cognitive and negative symptoms[2][4].

Within this framework, M1 antagonists serve a crucial, albeit non-therapeutic, role. They are indispensable tools for:

-

Modeling Schizophrenia-Relevant Deficits: By blocking M1 receptors, antagonists can replicate cognitive impairments and sensorimotor gating deficits observed in schizophrenia, creating robust animal models to test potential therapeutics.

-

Target Validation: M1 antagonists are used to confirm that the beneficial effects of M1 agonists or PAMs are indeed mediated through the M1 receptor. This is typically demonstrated by the antagonist's ability to block the therapeutic effect of the agonist[2].

This guide focuses on the preclinical application of M1 antagonists as research tools in the drug discovery pipeline for schizophrenia.

M1 Antagonists in the Induction of Schizophrenia-Relevant Phenotypes

Selective and non-selective M1 antagonists are widely used to induce behavioral deficits in rodents that mimic symptoms of schizophrenia. The most common phenotypes studied are cognitive impairment and deficits in sensorimotor gating.

The following protocols are representative examples of how M1 antagonists are used to induce schizophrenia-relevant behavioral deficits in rodents.

2.1.1. Induction of Cognitive Deficits using Scopolamine

-

Objective: To induce deficits in learning and memory, domains significantly impaired in schizophrenia.

-

Compound: Scopolamine (a non-selective muscarinic antagonist).

-

Animal Model: Male Wistar rats or C57BL/6 mice.

-

Procedure:

-

Animals are habituated to the testing environment for several days prior to the experiment.

-

Scopolamine is dissolved in saline and administered intraperitoneally (i.p.) at a dose range of 0.1 - 1.0 mg/kg.

-

A 20-30 minute pretreatment time is allowed for the drug to reach peak central nervous system (CNS) exposure.

-

Animals are then tested in a cognitive task, such as the Novel Object Recognition (NOR) test, T-maze, or Morris water maze, to assess deficits in recognition memory, working memory, or spatial memory, respectively.

-

Behavior is recorded and analyzed. For NOR, a discrimination index is calculated. For maze tasks, latency to find the goal and number of errors are common metrics.

-

2.1.2. Induction of Sensorimotor Gating Deficits using Biperiden

-

Objective: To model deficits in prepulse inhibition (PPI) of the acoustic startle response, a measure of sensorimotor gating that is consistently impaired in patients with schizophrenia.

-

Compound: Biperiden (a relatively selective M1 antagonist).

-

Animal Model: Male Sprague-Dawley rats.

-

Procedure:

-

Animals are acclimatized to the startle chambers.

-

Biperiden is dissolved in a suitable vehicle and administered i.p. or subcutaneously (s.c.) at a dose range of 1.0 - 10 mg/kg.

-

Following a 30-minute pretreatment period, animals are placed in the startle apparatus.

-

The PPI session consists of a series of trials, including pulse-alone trials (e.g., 120 dB startle stimulus) and prepulse-pulse trials (e.g., a 75-85 dB prepulse stimulus preceding the startle pulse by 100 ms).

-

The percentage of PPI is calculated as: [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100.

-

The following table summarizes representative quantitative data from preclinical studies using M1 antagonists to induce schizophrenia-relevant deficits.

| Compound | Animal Model | Dose Range (mg/kg) | Behavioral Assay | Key Finding |

| Scopolamine | Rat | 0.1 - 1.0 (i.p.) | Novel Object Recognition | Dose-dependent decrease in discrimination index, indicating impaired recognition memory. |

| Mouse | 0.3 - 1.0 (i.p.) | T-Maze Spontaneous Alternation | Significant reduction in the percentage of spontaneous alternations, reflecting working memory deficits. | |

| Rat | 0.25 - 0.5 (i.p.) | Prepulse Inhibition (PPI) | Reduction in PPI, indicating impaired sensorimotor gating. | |

| Biperiden | Rat | 2.5 - 10 (s.c.) | Prepulse Inhibition (PPI) | Dose-dependent disruption of PPI. |

| Human | N/A | Verbal Learning | Impaired performance on verbal learning tasks in healthy volunteers.[5] | |

| Pirenzepine | Mouse | 1.0 - 10 (i.p.) | Contextual Fear Conditioning | Reduced freezing time, suggesting impairment in fear-associated memory. |

The following diagram illustrates a typical experimental workflow for evaluating the ability of a novel M1 agonist to reverse deficits induced by an M1 antagonist.

M1 Antagonists for Target Validation

A critical step in drug development is confirming that a compound's therapeutic effects are mediated through its intended target. In the context of M1-targeted therapies for schizophrenia, selective M1 antagonists are used to demonstrate this on-target activity.

-

Objective: To confirm that the pro-cognitive or antipsychotic-like effects of a test compound (e.g., an M1 PAM) are mediated by the M1 receptor.

-

Compounds: An M1 agonist/PAM and a selective M1 antagonist (e.g., pirenzepine).

-

Animal Model: Rodents in a schizophrenia-relevant behavioral model (e.g., PCP-induced cognitive deficits).

-

Procedure:

-

A schizophrenia-like deficit is induced (e.g., using sub-chronic phencyclidine (PCP) administration).

-

Animals are divided into groups:

-

Vehicle control

-

PCP + Vehicle

-

PCP + M1 agonist/PAM

-

PCP + M1 agonist/PAM + M1 antagonist

-

-

The M1 antagonist is typically administered 15-30 minutes before the M1 agonist/PAM to ensure receptor blockade.

-

Behavioral testing is conducted (e.g., Novel Object Recognition).

-

The hypothesis is that the M1 antagonist will block the restorative effects of the M1 agonist/PAM, bringing performance back to the deficit level.

-

The following table provides examples of how M1 antagonists are used to block the effects of M1-targeted therapies.

| Therapeutic Compound | Schizophrenia Model | Behavioral Assay | Therapeutic Effect | Blocking Effect of M1 Antagonist |

| Clozapine/Norclozapine | PCP-induced deficits | Novel Object Recognition | Reversal of PCP-induced recognition memory deficits. | An M1-selective antagonist blocks the pro-cognitive effects of clozapine/norclozapine.[2] |

| VU0453595 (M1 PAM) | Sub-chronic PCP | Social Interaction | Reversal of PCP-induced social withdrawal. | The restorative effect on social interaction is blocked by co-administration of an M1 antagonist. |

| Xanomeline (M1/M4 Agonist) | Amphetamine-induced hyperlocomotion | Locomotor Activity | Attenuation of hyperlocomotion. | The antipsychotic-like effect is blocked by a centrally-acting muscarinic antagonist.[6] |

This diagram illustrates the logical relationship in a target validation experiment.

Signaling Pathways Disrupted by M1 Antagonism

M1 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G-proteins. Antagonism of these receptors disrupts downstream signaling cascades that are crucial for neuronal excitability, synaptic plasticity, and cognitive function.

-

Mechanism of Action: M1 antagonists are competitive inhibitors that bind to the orthosteric site on the M1 receptor, preventing the binding of the endogenous ligand, acetylcholine (ACh).

-

Downstream Effects: This blockade inhibits the Gq/11-mediated activation of phospholipase C (PLC). The inhibition of PLC prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 Pathway: The lack of IP3 production prevents the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, altering cellular excitability and calcium-dependent signaling.

-

DAG Pathway: The absence of DAG formation prevents the activation of protein kinase C (PKC), a key enzyme involved in various cellular processes, including the modulation of ion channels and gene expression.

-

This disruption of M1 signaling is believed to underlie the cognitive deficits and psychosis-like behaviors observed in preclinical models. For instance, M1 receptor activation is known to potentiate NMDA receptor currents, and this effect is blocked by M1 antagonists, providing a potential mechanism for the induction of cognitive impairments[5].

The following diagram illustrates the M1 receptor signaling pathway and the point of intervention by antagonists.

Conclusion

M1 muscarinic antagonists are not therapeutic candidates for schizophrenia; rather, they are foundational tools in the preclinical research and development of novel treatments for the disorder. Their ability to reliably induce cognitive and sensorimotor gating deficits provides essential animal models for screening and characterizing pro-muscarinic therapies. Furthermore, their use in target validation studies is indispensable for confirming the mechanism of action of M1 agonists and PAMs. A thorough understanding of the methodologies and data generated from studies using M1 antagonists is, therefore, critical for any researcher in the field of schizophrenia drug discovery. The continued application of these tools will be vital in advancing novel therapeutic strategies that aim to restore cholinergic tone and improve the lives of individuals with schizophrenia.

References

- 1. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Muscarinic Receptors to Treat Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The potential of muscarinic M1 and M4 receptor activators for the treatment of cognitive impairment associated with schizophrenia [frontiersin.org]

- 4. Potentiation of M1 Muscarinic Receptor Reverses Plasticity Deficits and Negative and Cognitive Symptoms in a Schizophrenia Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Why an M1 Antagonist Could Be a More Selective Model for Memory Impairment than Scopolamine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. psychiatryonline.org [psychiatryonline.org]

M1 Muscarinic Acetylcholine Receptor Blockade: A Technical Guide to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR) has emerged as a compelling target for therapeutic intervention across a spectrum of neurological and peripheral disorders. Predominantly expressed in the central nervous system (CNS), the M1 receptor plays a pivotal role in cognitive function, motor control, and neuronal excitability. Consequently, the selective blockade of this receptor subtype presents a nuanced therapeutic strategy. While M1 receptor antagonists have been historically associated with cognitive impairment, recent advancements in medicinal chemistry have yielded highly selective antagonists with therapeutic promise in conditions characterized by cholinergic hyperactivity, such as Parkinson's disease, dystonia, and overactive bladder. This technical guide provides a comprehensive overview of the therapeutic potential of M1 receptor blockade, detailing the underlying signaling pathways, summarizing preclinical and clinical data for key antagonists, and providing detailed experimental protocols for their evaluation.

Introduction to the M1 Muscarinic Receptor

The M1 mAChR is a G-protein coupled receptor (GPCR) belonging to the muscarinic acetylcholine receptor family, which comprises five subtypes (M1-M5). The M1, M3, and M5 receptors preferentially couple to the Gq/11 family of G-proteins, while M2 and M4 receptors couple to Gi/o proteins. The activation of M1 receptors by acetylcholine leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately modulates neuronal excitability and synaptic plasticity.

Therapeutic Rationale for M1 Receptor Blockade

The therapeutic utility of M1 receptor antagonists stems from their ability to modulate cholinergic signaling in disease states. In movement disorders like Parkinson's disease and dystonia, there is a relative overactivity of the cholinergic system in the basal ganglia. By blocking M1 receptors in this region, it is hypothesized that the balance between dopamine (B1211576) and acetylcholine can be restored, thereby alleviating motor symptoms.[1][2]

In the peripheral nervous system, M1 receptors are implicated in the contraction of smooth muscle, such as that in the bladder and gastrointestinal tract. Selective M1 antagonists are therefore being investigated for the treatment of overactive bladder and certain gastrointestinal motility disorders.[3]

A notable area of recent investigation is the role of M1 receptor blockade in promoting remyelination. Preclinical studies have shown that M1 receptor antagonists can enhance the differentiation of oligodendrocyte precursor cells into mature, myelinating oligodendrocytes, suggesting a potential therapeutic avenue for demyelinating diseases like multiple sclerosis.[4]

However, the role of M1 receptors in cognitive processes presents a significant challenge. Non-selective muscarinic antagonists are known to cause memory impairment.[5] Therefore, the development of M1-selective antagonists with a favorable therapeutic window is crucial to minimize on-target cognitive side effects.

Signaling Pathways of the M1 Muscarinic Receptor

The canonical signaling pathway for the M1 receptor involves its coupling to Gq/11 G-proteins. This pathway is central to its physiological effects.

While the Gq/11 pathway is the primary signaling cascade, evidence for biased agonism at the M1 receptor is emerging, suggesting that ligands may differentially engage G-protein versus β-arrestin pathways. This opens the possibility of developing biased antagonists that selectively block certain downstream effects while sparing others, potentially leading to improved therapeutic profiles.

Quantitative Data for Selective M1 Receptor Antagonists

The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of several well-characterized M1 receptor antagonists across the five human muscarinic receptor subtypes. Lower Ki and IC50 values indicate higher affinity and potency, respectively.

Table 1: Binding Affinities (Ki, nM) of Selective M1 Receptor Antagonists

| Compound | M1 | M2 | M3 | M4 | M5 | M1 Selectivity (fold vs. M2/M3/M4/M5) |

| Pirenzepine | 14 | 480 | 240 | 80 | 160 | 34 / 17 / 6 / 11 |

| VU0255035 | 12.7 | >10,000 | >10,000 | >10,000 | >10,000 | >787 / >787 / >787 / >787 |

| PIPE-307 | 4.6 | >10,000 | >10,000 | >10,000 | >10,000 | >2174 / >2174 / >2174 / >2174 |

| Dicyclomine | 14 | 240 | 120 | 100 | 150 | 17 / 9 / 7 / 11 |

| Trihexyphenidyl | 3.7 | 100 | 50 | 40 | 60 | 27 / 14 / 11 / 16 |

Data compiled from multiple sources.[4][6][7][8][9]

Table 2: Functional Antagonist Potencies (IC50, nM) of Selective M1 Receptor Antagonists

| Compound | M1 | M2 | M3 | M4 | M5 | M1 Selectivity (fold vs. M2/M3/M4/M5) |

| VU0255035 | 309 | >30,000 | >30,000 | >30,000 | >30,000 | >97 / >97 / >97 / >97 |

| PIPE-307 | 3.8 | >100 | >100 | >100 | >100 | >26 / >26 / >26 / >26 |

Data compiled from multiple sources.[4][10]

Detailed Experimental Protocols

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the M1 receptor using [3H]-pirenzepine.

Materials:

-

Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human M1 receptor (CHO-hM1).

-

Radioligand: [3H]-pirenzepine (specific activity ~80 Ci/mmol).

-

Test Compound: M1 receptor antagonist of interest.

-

Non-specific Binding Control: Atropine (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Equipment: 96-well plates, cell harvester, scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add in triplicate:

-

Total Binding: 25 µL of assay buffer, 25 µL of [3H]-pirenzepine (final concentration ~1-2 nM), and 50 µL of CHO-hM1 cell membranes (5-10 µg protein).

-

Non-specific Binding: 25 µL of 10 µM atropine, 25 µL of [3H]-pirenzepine, and 50 µL of cell membranes.

-

Competitive Binding: 25 µL of test compound dilution, 25 µL of [3H]-pirenzepine, and 50 µL of cell membranes.

-

-

Incubate the plate at room temperature for 60-90 minutes.

-

Harvest the contents of the wells onto glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This protocol describes a functional assay to measure the antagonist activity of a test compound on M1 receptor-mediated intracellular calcium mobilization.

Materials:

-

Cells: CHO-hM1 cells.

-

Calcium Indicator Dye: Fluo-4 AM.

-

Agonist: Carbachol (B1668302).

-

Test Compound: M1 receptor antagonist of interest.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Equipment: Fluorescence microplate reader with automated liquid handling (e.g., FLIPR, FlexStation).

Procedure:

-

Seed CHO-hM1 cells into black-walled, clear-bottom 96-well plates and culture overnight.

-

Load the cells with Fluo-4 AM dye by incubating with the dye solution for 30-60 minutes at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Add the test compound at various concentrations to the wells and pre-incubate for 15-30 minutes.

-

Place the plate in the fluorescence microplate reader and measure baseline fluorescence.

-

Add a fixed concentration of carbachol (typically EC80) to all wells and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence intensity reflects the intracellular calcium concentration. Determine the IC50 value of the test compound by plotting the inhibition of the carbachol-induced calcium response against the concentration of the test compound.

In Vivo Model: Haloperidol-Induced Catalepsy in Rats

This model is used to assess the potential of M1 antagonists to treat parkinsonian-like motor symptoms. Haloperidol (B65202), a dopamine D2 receptor antagonist, induces catalepsy, a state of immobility, in rodents.[11][12]

Materials:

-

Animals: Male Wistar or Sprague-Dawley rats.

-

Drugs: Haloperidol, test M1 antagonist.

-

Catalepsy Scoring Apparatus: A horizontal bar raised 9 cm from the surface.

Procedure:

-

Administer the test M1 antagonist or vehicle to the rats via the appropriate route (e.g., intraperitoneally).

-

After a predetermined pretreatment time, administer haloperidol (e.g., 0.5-1 mg/kg, i.p.).

-

At various time points after haloperidol administration (e.g., 30, 60, 90, 120 minutes), assess the degree of catalepsy.

-

To assess catalepsy, gently place the rat's forepaws on the horizontal bar.

-

Measure the time (in seconds) it takes for the rat to remove both forepaws from the bar (descent latency). A cut-off time (e.g., 180 seconds) is typically used.

-

Data Analysis: Compare the descent latencies between the vehicle-treated and M1 antagonist-treated groups. A significant reduction in descent latency in the presence of the M1 antagonist indicates a potential anti-parkinsonian effect.

Clinical Development of M1 Receptor Antagonists

The clinical development of selective M1 antagonists is an active area of research. For instance, PIPE-307 , a potent and selective M1 antagonist, is currently in clinical trials for multiple sclerosis.[4] Phase 1 studies have demonstrated that it is well-tolerated in healthy volunteers.[13] The rationale for its use in MS is based on preclinical findings that M1 blockade promotes remyelination.

Historically, the clinical use of M1 antagonists has been limited by concerns about cognitive side effects. However, the development of highly selective compounds may mitigate these risks. For example, studies with the selective M1 antagonist VU0255035 in preclinical models showed that it could reduce seizures without impairing hippocampus-dependent learning, a deficit commonly observed with non-selective muscarinic antagonists.[6]

Conclusion and Future Directions

The selective blockade of the M1 muscarinic acetylcholine receptor represents a promising therapeutic strategy for a range of disorders. The development of highly selective antagonists has opened new avenues for treating conditions such as Parkinson's disease, dystonia, and potentially demyelinating diseases like multiple sclerosis, with a reduced risk of the cognitive side effects associated with older, non-selective agents.

Future research will likely focus on several key areas:

-

Development of Biased Antagonists: Designing ligands that selectively block Gq-mediated signaling while sparing other pathways could lead to safer and more effective drugs.

-

Combination Therapies: Exploring the synergistic effects of M1 antagonists with other therapeutic agents may enhance efficacy in complex diseases.

-

Translational Studies: Further clinical trials are needed to validate the therapeutic potential of selective M1 antagonists in human patients and to carefully assess their cognitive safety profile.

The continued exploration of M1 receptor pharmacology holds significant promise for the development of novel and improved treatments for a variety of unmet medical needs.

References

- 1. Whole Cell Patch Clamp Protocol [protocols.io]

- 2. Alterations of M1 and M4 acetylcholine receptors in the genetically dystonic (dtsz) hamster and moderate antidystonic efficacy of M1 and M4 anticholinergics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Why an M1 Antagonist Could Be a More Selective Model for Memory Impairment than Scopolamine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel selective muscarinic acetylcholine receptor subtype 1 antagonist reduces seizures without impairing hippocampus-dependent learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Autoradiography of 3H-pirenzepine and 3H-AFDX-384 in Mouse Brain Regions: Possible Insights into M1, M2, and M4 Muscarinic Receptors Distribution [frontiersin.org]

- 8. Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Influence of aversive stimulation on haloperidol-induced catalepsy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

The Structure-Activity Relationship of M1 Selective Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of selective antagonists for the M1 muscarinic acetylcholine (B1216132) receptor. The M1 receptor, a Gq-coupled G protein-coupled receptor (GPCR), is a prime therapeutic target for various neurological disorders, including Alzheimer's disease and certain movement disorders. The development of antagonists with high selectivity for the M1 subtype over other muscarinic receptors (M2-M5) is crucial to minimize off-target side effects. This document details the key chemical scaffolds, quantitative SAR data, and the experimental protocols used to characterize these compounds.

Core Concepts in M1 Antagonist SAR

The discovery of M1 selective antagonists has evolved from non-selective muscarinic blockers to highly specific molecules. Early research with compounds like pirenzepine (B46924), a tricyclic compound, revealed that subtype selectivity was achievable.[1][2][3] Pirenzepine exhibits moderate M1 selectivity (20- to 50-fold versus M2–M5) and served as a foundational tool for understanding the structural requirements for M1 antagonism.[4] Subsequent research has explored a variety of chemical scaffolds, leading to the identification of key pharmacophoric features that govern potency and selectivity.

Generally, M1 selective antagonists are characterized by:

-

A basic nitrogen atom: This is a common feature in muscarinic ligands, forming a crucial interaction with an aspartate residue in the orthosteric binding pocket of the receptor.

-

A central scaffold: This provides the structural framework for the molecule and can significantly influence selectivity. Various scaffolds, including piperidine (B6355638), tetrahydropyridine (B1245486), and benzamide-based structures, have been successfully employed.

-

Substitutions on the scaffold: The nature, size, and position of substituents on the central scaffold are critical determinants of both potency and selectivity. These modifications can exploit subtle differences in the amino acid residues lining the binding pockets of the M1 receptor compared to other muscarinic subtypes.

Key Chemical Classes and Structure-Activity Relationships

Tricyclic Antagonists

Pirenzepine and its analogues represent the classical tricyclic chemical class of M1 selective antagonists.[1][2] The tricyclic core, an imipramine-like structure, is a key feature. SAR studies on this class have shown that modifications to the side chain and the tricyclic system can modulate selectivity.[2] For instance, the nature and placement of amide groups are crucial for preferential binding to the M1 receptor.[2]

Piperidine and Tetrahydropyridine Derivatives

A significant number of potent and selective M1 antagonists are based on piperidine and tetrahydropyridine scaffolds. These compounds often feature a 1,4-disubstituted ring system.

A notable series of M1 selective antagonists are esters of 1,4-disubstituted tetrahydropyridine carboxylic acids.[5] In this series, the ester group and the substituent on the nitrogen atom of the tetrahydropyridine ring are key points for modification.

Table 1: SAR of 1,4-Disubstituted Tetrahydropyridine Carboxylic Acid Esters [5]

| Compound | R1 | R2 | hM1 IC50 (nM) | M1/M2 Selectivity | M1/M3 Selectivity | M1/M4 Selectivity | M1/M5 Selectivity |

| 1 | (CH2)5CH3 | CH3 | 27.3 | 100-fold | 48-fold | 74-fold | 19-fold |

| 2 | (CH2)4CH3 | CH3 | 45.6 | 68-fold | 35-fold | 51-fold | 15-fold |

| 3 | (CH2)6CH3 | CH3 | 33.1 | 85-fold | 42-fold | 62-fold | 17-fold |

| 4 | (CH2)5CH3 | C2H5 | 39.8 | 92-fold | 45-fold | 68-fold | 18-fold |

Data extracted from J Med Chem. 1999 Feb 11;42(3):356-63.[5]

The data in Table 1 illustrates that the length of the alkyl chain at the R1 position influences potency, with a hexyl group providing high affinity.

N-(4-(4-Alkylpiperazin-1-yl)phenyl)benzamide Derivatives

This class of compounds has been explored through iterative library synthesis to develop potent and selective M1 antagonists.[4] The core structure consists of a benzamide (B126) linked to a phenylpiperazine moiety.

Table 2: SAR of N-(4-(4-Alkylpiperazin-1-yl)phenyl)benzamide Analogues [4]

| Compound | R (Benzamide substitution) | rM1 IC50 (nM) | rM2 IC50 (µM) | rM3 IC50 (µM) | rM4 IC50 (µM) | rM5 IC50 (µM) |

| 5 | 4-F | 441 | 3.5 | 3.1 | >150 | 1.1 |

| 6 | 2,5-di-Cl | 4600 | >150 | >150 | >150 | >150 |

| 7 | 3-CF3 | 3300 | >150 | 11.2 | >150 | 7.9 |

| 8 | 3,5-di-Cl | 3700 | >150 | >10 | >150 | >10 |

Data extracted from Bioorg Med Chem Lett. 2008 Feb 1;18(3):885-90.[6]

The SAR for this series was found to be relatively shallow, but certain substitutions on the benzamide ring led to improved potency and selectivity. For example, compound 5, with a 4-fluoro substitution, showed sub-micromolar M1 antagonist activity with significant selectivity against the M4 receptor.[4]

Experimental Protocols

The characterization of M1 selective antagonists relies on a cascade of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay measures the affinity of a test compound for the M1 receptor by assessing its ability to displace a radiolabeled ligand.

Protocol:

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human M1 receptor.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, add a fixed concentration of a radiolabeled antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS) to each well.

-

Add increasing concentrations of the unlabeled test compound.

-

To determine non-specific binding, add a high concentration of a non-selective muscarinic antagonist (e.g., atropine) to a set of wells.

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays

Functional assays measure the ability of a compound to antagonize the downstream signaling cascade initiated by M1 receptor activation.

This assay measures the accumulation of inositol (B14025) phosphates, a downstream second messenger of Gq-coupled receptor activation.

Protocol:

-

Cell Culture and Labeling:

-

Culture CHO cells stably expressing the human M1 receptor in 96-well plates.

-

Label the cells with [3H]-myo-inositol overnight to incorporate the radiolabel into the cell membrane phospholipids.

-

-

Assay Procedure:

-

Wash the cells to remove excess [3H]-myo-inositol.

-

Pre-incubate the cells with a buffer containing LiCl (to inhibit inositol monophosphatase and allow for the accumulation of inositol phosphates).

-

Add increasing concentrations of the antagonist test compound and incubate for a defined period.

-

Stimulate the cells with a fixed concentration of a muscarinic agonist (e.g., carbachol).

-

Terminate the reaction by adding a stop solution (e.g., ice-cold trichloroacetic acid).

-

-

Extraction and Quantification:

-

Extract the inositol phosphates using an appropriate method (e.g., ion-exchange chromatography).

-

Quantify the amount of [3H]-inositol phosphates using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of [3H]-inositol phosphates against the logarithm of the antagonist concentration.

-

Determine the IC50 value for the inhibition of agonist-stimulated PI hydrolysis.

-

Perform a Schild analysis by measuring the dose-response curve of the agonist in the presence of different fixed concentrations of the antagonist. A Schild plot can determine the antagonist's affinity (pA2 value) and whether the antagonism is competitive.[7][8][9][10]

-

This assay measures the transient increase in intracellular calcium concentration that occurs upon M1 receptor activation.

Protocol:

-

Cell Preparation:

-

Plate CHO cells stably expressing the human M1 receptor in black-walled, clear-bottom 96- or 384-well plates.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid (B1678239) (to prevent dye leakage).[11][12][13]

-

-

Assay Procedure:

-

Add increasing concentrations of the antagonist test compound to the wells and pre-incubate.

-

Place the plate in a fluorescence plate reader (e.g., FLIPR).

-

Inject a fixed concentration of an M1 agonist (e.g., acetylcholine) into the wells.

-

Measure the fluorescence intensity over time to monitor the change in intracellular calcium.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Plot the percentage of inhibition of the agonist-induced calcium response against the logarithm of the antagonist concentration.

-

Calculate the IC50 value for the antagonist.

-

Visualizations

M1 Muscarinic Receptor Signaling Pathway

Caption: M1 muscarinic receptor signaling cascade.

Experimental Workflow for M1 Antagonist Screening

Caption: A typical screening cascade for M1 selective antagonists.

Logical Relationships in SAR of a Hypothetical Piperidine Series

Caption: SAR logic for a hypothetical M1 antagonist series.

References

- 1. Structure-activity relationships and pharmacological profile of selective tricyclic antimuscarinics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tricyclic compounds as selective antimuscarinics. 1. Structural requirements for selectivity toward the muscarinic acetylcholine receptor in a series of pirenzepine and imipramine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Binding and functional profiles of the selective M1 muscarinic receptor antagonists trihexyphenidyl and dicyclomine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification and characterization of m1 selective muscarinic receptor antagonists1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Estimation of competitive antagonist affinity from functional inhibition curves using the Gaddum, Schild and Cheng-Prusoff equations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. ecosystem.drgpcr.com [ecosystem.drgpcr.com]

- 11. benchchem.com [benchchem.com]

- 12. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]

An In-depth Technical Guide to M1 Receptor Distribution in the Brain and Periphery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the distribution of the M1 muscarinic acetylcholine (B1216132) receptor in the human brain and peripheral tissues. The content is curated for researchers, scientists, and professionals in drug development who require detailed, quantitative, and methodological information. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of associated signaling pathways and experimental workflows.

Introduction to the M1 Muscarinic Receptor

The M1 muscarinic acetylcholine receptor, a member of the G protein-coupled receptor (GPCR) superfamily, plays a crucial role in mediating the effects of the neurotransmitter acetylcholine in both the central and peripheral nervous systems.[1] Encoded by the CHRM1 gene, the M1 receptor is predominantly coupled to the Gq/11 family of G proteins.[2] Its activation initiates a signaling cascade that is vital for a multitude of physiological processes, including cognitive functions like learning and memory, as well as the regulation of glandular secretions and smooth muscle contraction.[1][3] Given its significant involvement in these functions, the M1 receptor is a key therapeutic target for a range of neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[4] A thorough understanding of its distribution is paramount for the development of selective and effective therapeutic agents.

M1 Receptor Signaling Pathway

The canonical signaling pathway for the M1 receptor involves its coupling to Gq/11 proteins. Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytosol and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ and the presence of DAG activate protein kinase C (PKC), leading to a cascade of downstream cellular responses.

Quantitative Distribution of M1 Receptors

The density and distribution of M1 receptors vary significantly throughout the human body. The following tables summarize quantitative data from radioligand binding and autoradiography studies.

Brain

The M1 receptor is highly expressed in the central nervous system, particularly in regions associated with cognition.[5]

| Brain Region | M1 Receptor Density (fmol/mg protein) | Reference |

| Caudate-Putamen | 287 ± 10 | [6] |

| Hippocampus | ~500-600 | [7] |

| Cerebral Cortex | High | [4] |

Note: The value for the hippocampus is an approximation derived from pmol/mg membrane protein and may vary based on the specific subfield and experimental conditions. The cerebral cortex shows high levels of M1 receptor expression, particularly in layers III and V/VI, though specific quantitative values in fmol/mg protein are not consistently reported across studies.

Qualitative immunohistochemical studies have provided a more detailed localization within the human hippocampus, showing M1 receptor-positive cells predominantly in the deep polymorphic layer of the dentate gyrus, the pyramidal cell layer of the cornu ammonis region 3, the cellular layers of the subiculum, and layers II, III, and V of the parahippocampal gyrus.[8]

Periphery

In peripheral tissues, M1 receptors are involved in the regulation of various autonomic functions. Quantitative data for M1 receptor density in human peripheral tissues is less abundant compared to the brain.

| Peripheral Tissue | M1 Receptor Presence/Density | Reference(s) |

| Salivary Glands (Labial) | Total Muscarinic Receptors: 220 fmol/mg protein (M1 is a sub-population) | [9] |

| Gastrointestinal Tract | Present on enteric neurons | [10][11] |

| Heart | mRNA detected, but protein expression is low to absent | [12][13] |

| Lungs (Pulmonary Arteries) | Present on endothelium | [14] |

Note: For salivary glands, the provided value represents the total muscarinic receptor density, of which M1 receptors are a component.[9] In the gastrointestinal tract, M1 receptors are primarily localized to enteric neurons rather than smooth muscle cells.[10][11] Evidence for M1 receptor protein in the human heart is limited.[12][13] In the lungs, M1 receptors have been identified on the endothelium of pulmonary arteries.[14]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to determine M1 receptor distribution and density.

Radioligand Binding Assay for Tissue Homogenates

This protocol is a standard method for quantifying receptor density (Bmax) and affinity (Kd) in tissue samples.[15][16]

-

Radioligand: [³H]-Pirenzepine (M1 selective) or [³H]-N-methylscopolamine ([³H]-NMS) (non-selective)

-

Non-specific binding control: Atropine (1 µM) or another suitable muscarinic antagonist

-

Receptor Source: Human tissue homogenate (e.g., brain cortex, salivary gland)

-

Buffers:

-

Homogenization Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4, with protease inhibitors.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

-

Equipment: Homogenizer, high-speed refrigerated centrifuge, 96-well plates, glass fiber filters, cell harvester, liquid scintillation counter.

-

Membrane Preparation:

-

Rapidly dissect the tissue of interest on ice.

-

Homogenize the tissue in 20 volumes of ice-cold Homogenization Buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[15]

-

Resuspend the pellet in fresh Assay Buffer and repeat the centrifugation step.

-

Resuspend the final pellet in Assay Buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Saturation Binding Assay:

-

Prepare serial dilutions of the radioligand in Assay Buffer.

-

In a 96-well plate, set up triplicate wells for each concentration for Total Binding and Non-specific Binding (NSB).

-

For Total Binding wells, add the radioligand and membrane preparation (typically 50-100 µg of protein).

-

For NSB wells, add the radioligand, a high concentration of a non-labeled antagonist (e.g., 1 µM atropine), and the membrane preparation.

-

Incubate the plate for 60-90 minutes at 30°C with gentle agitation to reach equilibrium.[15]

-

Terminate the incubation by rapid vacuum filtration through a pre-soaked glass fiber filter mat using a cell harvester.

-

Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.

-

Dry the filters, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding by subtracting the average counts per minute (CPM) of the NSB wells from the average CPM of the Total Binding wells for each radioligand concentration.

-

Plot Specific Binding versus the radioligand concentration and fit the data to a one-site binding hyperbola to determine the Bmax (receptor density) and Kd (ligand affinity).

-